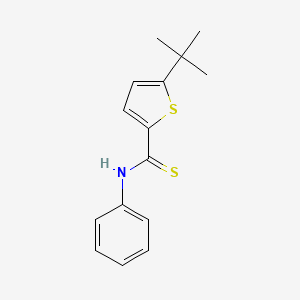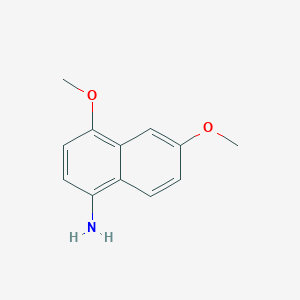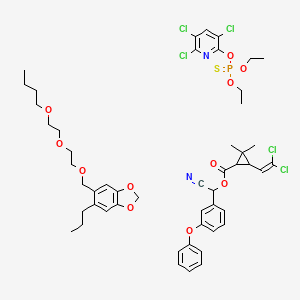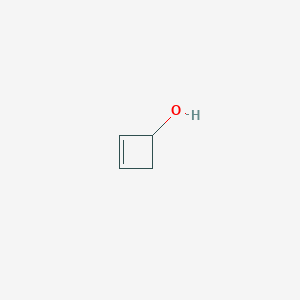![molecular formula C8H10O2 B14303581 2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one CAS No. 112163-14-1](/img/structure/B14303581.png)
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentenone ring substituted with an ethenyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This one-pot method yields derivatives of cyclopent-2-en-1-one with reasonable efficiency . Another method involves the use of zirconium chloride catalysts to synthesize tetrasubstituted cyclopent-2-en-1-ones from corresponding ketones and aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the cyclopentenone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can undergo enolization and protonation steps, leading to the migration of double bonds within the cyclopentenone ring . This reactivity allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the ethenyloxy methyl group.
2-Methyl-2-cyclopenten-1-one: A methyl-substituted derivative.
2-(1H-benzo[d]imidazol-1-yl)cyclopent-2-en-1-one: A heterocyclic analog with a benzoimidazole substituent.
Uniqueness
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one is unique due to its ethenyloxy methyl group, which imparts distinct reactivity and potential applications compared to its simpler analogs. This substitution allows for more diverse chemical transformations and applications in various fields.
Properties
CAS No. |
112163-14-1 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-(ethenoxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-2-10-6-7-4-3-5-8(7)9/h2,4H,1,3,5-6H2 |
InChI Key |
NGSTXUIQHVUHHF-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


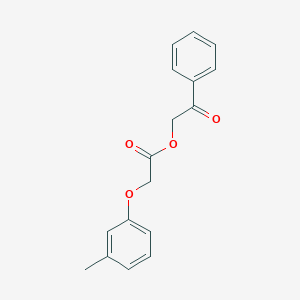
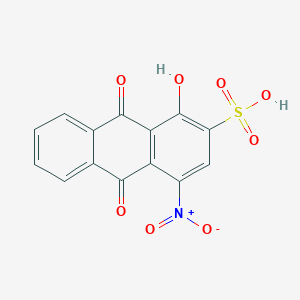
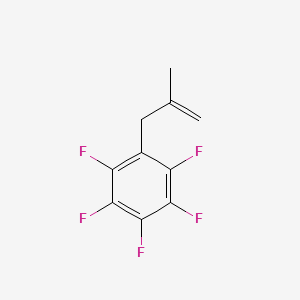
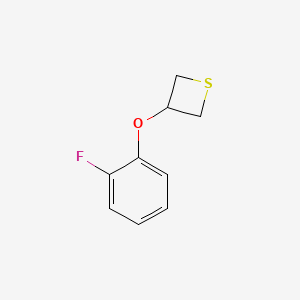
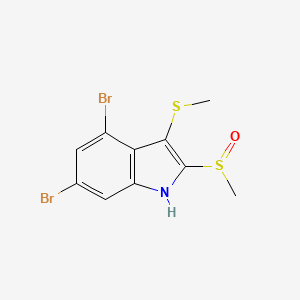

![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)
